Cas no 50802-21-6 (24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione,3-hydroxy-9,13-dimethyl-, (9b,13a,14b,20b)-)

50802-21-6 structure
Nome del prodotto:24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione,3-hydroxy-9,13-dimethyl-, (9b,13a,14b,20b)-
24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione,3-hydroxy-9,13-dimethyl-, (9b,13a,14b,20b)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione,3-hydroxy-9,13-dimethyl-, (9b,13a,14b,20b)-
- Tingenin A
- tingenone
- 3-Hydroxy-24,29-dinor-D:A-friedoolean-1(10),3,5,7-tetrene-2,21-dione
- 3-Hydroxy-24,29-dinorfriedela-1(10),3,5,7-tetrene-2,21-dione
- Maitenin
- S6872000
- Tingenone III
- BDBM512755
- acs.jmedchem.1c00409_ST.349
- (6bS,8aS,11R,12aR,12bS,14aR)-3-hydroxy-4,6b,8a,11,12b,14a-hexamethyl-2,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14a-tetradecahydropicene-2,10-dione
- 50802-21-6
- maitenine
- (6aS,6bS,8aS,11R,12aR,14aR)-3-hydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione
- 20-decarboxy-20-oxocelastrol
- Maytenin
- SCHEMBL17064
- (9beta,13alpha,14beta,20beta)-3-Hydroxy-9,13-dimethyl-24,25,26,30-tetranoroleana-1(10),3,5,7-tetraene-2,21-dione
- NSC 608781
- Tingenon
- NSC608781
- DTXSID401318599
- R35Y6B78ZS
- NSC-608781
- 24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione, 3-hydroxy-9,13-dimethyl-, (9beta,13alpha,14beta,20beta)-
- D:A-Friedo-24,30-dinoroleana-1(10),3,5,7-tetraene-2,21-dione, 3-hydroxy-, (20-beta)-
- AKOS040746411
- D:A-Friedo-24,3,5,7-tetraene- 2,21-dione, 3-hydroxy-, (20.beta.)-
- Q27108447
- C08638
- SCHEMBL20957664
- CHEBI:9602
- (6aR,6bR,8aS,11R,12aR,14aR)-3-hydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione
- Maytenin Tingenone
-
- Inchi: InChI=1S/C28H36O3/c1-16-13-23-25(3,15-21(16)30)9-11-27(5)22-8-7-18-17(2)24(31)20(29)14-19(18)26(22,4)10-12-28(23,27)6/h7-8,14,16,23,31H,9-13,15H2,1-6H3/t16-,23-,25+,26+,27-,28+/m1/s1
- Chiave InChI: WSTYNZDAOAEEKG-GWJSGULQSA-N
- Sorrisi: CC1CC2C(CCC3(C2(CCC4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)(CC1=O)C
Proprietà calcolate
- Massa esatta: 420.26658
- Massa monoisotopica: 420.266
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 31
- Conta legami ruotabili: 0
- Complessità: 1040
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 54.4Ų
- XLogP3: 5.4
Proprietà sperimentali
- Densità: 1.0906 (rough estimate)
- Punto di fusione: 203.5°C
- Punto di ebollizione: 477.74°C (rough estimate)
- Punto di infiammabilità: 334.6°C
- Indice di rifrazione: 1.4700 (estimate)
- PSA: 54.37
- LogP: 6.42190
24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione,3-hydroxy-9,13-dimethyl-, (9b,13a,14b,20b)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T24884-5mg |
Tingenone |
50802-21-6 | 98% | 5mg |
¥ 7000 | 2023-09-15 | |
TargetMol Chemicals | T24884-25mg |
Tingenone |
50802-21-6 | 25mg |
¥ 10600 | 2024-07-19 | ||
TargetMol Chemicals | T24884-5 mg |
Tingenone |
50802-21-6 | 98% | 5mg |
¥ 7,000 | 2023-07-10 |
24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione,3-hydroxy-9,13-dimethyl-, (9b,13a,14b,20b)- Letteratura correlata
-
1. Index of subjects, 1973
-
2. Tingenone and hydroxytingenone, triterpenoid quinone methides from Euonymus tingensP. Margaret Brown,Michael Moir,Ronald H. Thomson,Trevor J. King,Velagalety Krishnamoorthy,Tiruvenkata R. Seshadri J. Chem. Soc. Perkin Trans. 1 1973 2721
-
Rudra Chakravarti,Rajveer Singh,Arijit Ghosh,Dhritiman Dey,Priyanka Sharma,Ravichandiran Velayutham,Syamal Roy,Dipanjan Ghosh RSC Adv. 2021 11 16711
-
4. Studies on terpenoids and steroids. Part 19. Structures of three novel 19(10→9)abeo-8α,9β,10α-euphane triterpenoids from Reissantia indica(Celastraceae)Chandra B. Gamlath,A. A. Leslie Gunatilaka,Suganthini Subramaniam J. Chem. Soc. Perkin Trans. 1 1989 2259
-
5. The structure of tingenone, a quinonoid triterpene related to pristimerinFranco Delle Monache,G. B. Marini Bettòlo,Oswaldo Gon?alves de Lima,Ivan Le?ncio d'Albuquerque,José Sidney de Barros Coêlho J. Chem. Soc. Perkin Trans. 1 1973 2725
50802-21-6 (24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione,3-hydroxy-9,13-dimethyl-, (9b,13a,14b,20b)-) Prodotti correlati
- 2228266-82-6(4-(1-ethynylcyclopropyl)-N,N-dimethylaniline)
- 88541-12-2(4-3-(Methylamino)methyleneaminophenyl-2-thiazolyl Guanidine)
- 1261676-80-5(2-Amino-4-(trifluoromethoxy)benzaldehyde)
- 2229152-19-4(2-(4-bromo-3,5-dimethylphenyl)acetaldehyde)
- 90389-99-4(3-[(propan-2-ylamino)methyl]benzonitrile)
- 1537909-08-2(3-[N-[4-[(Dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-6-iodo-1H-indol-2-ol)
- 2034413-03-9(5-(2-chlorobenzoyl)-1,5,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),9,11,13-tetraen-2-one)
- 79133-14-5(ethyl 4-amino-3-phenylbutanoate)
- 2418693-22-6(3-iodo-5-(prop-2-yn-1-yl)phenylmethanethiol)
- 1807041-38-8(Ethyl 2-cyano-6-fluoropyridine-3-acetate)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
